

Discovery and history of Ethyl 5-fluoro-1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-fluoro-1H-indazole-3-carboxylate

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An In-Depth Technical Guide to **Ethyl 5-fluoro-1H-indazole-3-carboxylate**

Abstract

Ethyl 5-fluoro-1H-indazole-3-carboxylate is a fluorinated aromatic heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry. While not a therapeutic agent itself, it serves as a high-value, versatile intermediate in the synthesis of numerous bioactive molecules.^[1] Its structural rigidity, coupled with the unique electronic properties conferred by the fluorine atom, makes it an ideal starting point for drug discovery campaigns. This guide provides a comprehensive overview of its history, detailed synthetic methodologies with mechanistic insights, physicochemical properties, and its pivotal role in the development of targeted therapeutics, most notably as a key building block for the PARP inhibitor, Niraparib.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

The story of **Ethyl 5-fluoro-1H-indazole-3-carboxylate** begins with its core structure: indazole. First described by the Nobel laureate Emil Fischer in the late 19th century, indazole is an aromatic bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring.^{[2][3]} This scaffold is considered a bioisostere of indole, allowing it to mimic the natural building block in biological systems while offering distinct chemical properties.^[2]

Indazoles exist in multiple tautomeric forms, primarily the 1H- and 2H-isomers, which influences their chemical reactivity and biological interactions. Over the past few decades, the indazole motif has gained recognition as a "privileged scaffold" in medicinal chemistry.^[2] This status is attributed to its presence in a multitude of compounds with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective properties.^{[2][4]} The FDA has approved numerous drugs containing this core, such as the multi-kinase inhibitors Pazopanib and Axitinib, underscoring its therapeutic importance.^[2]

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles is a well-explored area of organic chemistry, with numerous strategies developed to achieve specific substitution patterns. The preparation of **Ethyl 5-fluoro-1H-indazole-3-carboxylate** typically involves a cyclization reaction, forming the pyrazole ring onto a pre-functionalized benzene precursor.

Common Synthetic Strategy: The Davis-Beirut Reaction and Cyclization

A prevalent and scalable approach involves the reaction of a substituted 2-methyl-3-nitrobenzoate with a dimethylformamide dimethylacetal (DMF-DMA), followed by a reductive cyclization. This method provides excellent control over the regiochemistry of the final indazole product.

The overall synthetic workflow can be visualized as follows:



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Caption: General synthetic workflow for **Ethyl 5-fluoro-1H-indazole-3-carboxylate**.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies found in the chemical literature and patent filings.[5][6]

Step 1: Synthesis of (E)-methyl 3-(2-(dimethylamino)vinyl)-5-fluoro-2-nitrobenzoate (Enamine Intermediate)

- To a solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate (1.0 eq) in dimethylformamide (DMF, 10 vol), add N,N-dimethylformamide dimethylacetal (DMF-DMA, 1.5 eq).
- Heat the reaction mixture to 125-130°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.[7]
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-water (20 vol) and stir until a solid precipitate forms.
- Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Causality Insight: DMF-DMA serves as both a reagent and a solvent precursor. It reacts with the activated methyl group (alpha to the nitro group) to form a stable enamine. The high temperature is necessary to overcome the activation energy for this condensation reaction.

Step 2: Reductive Cyclization to form **Ethyl 5-fluoro-1H-indazole-3-carboxylate**

- Suspend the crude enamine intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid (10 vol).
- Add a reducing agent. A common choice is iron powder (Fe, 5.0 eq) in the presence of acetic acid (AcOH, 2.0 eq) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction progress is monitored by the disappearance of the enamine intermediate.
- After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts or Pd/C catalyst.

- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford **Ethyl 5-fluoro-1H-indazole-3-carboxylate** as a solid.

Mechanistic Insight: The reduction of the nitro group to an amine is the key step. The newly formed amino group then undergoes an intramolecular nucleophilic attack on the enamine's vinyl carbon, followed by the elimination of dimethylamine, leading to the formation of the stable aromatic indazole ring system.

Physicochemical and Spectroscopic Data

The accurate characterization of **Ethyl 5-fluoro-1H-indazole-3-carboxylate** is crucial for its use in further synthetic applications. Key identifying properties are summarized below.

Property	Value	Source
CAS Number	1016-36-0	[8][9]
Molecular Formula	C ₁₀ H ₉ FN ₂ O ₂	[8]
Molecular Weight	208.19 g/mol	[8]
Appearance	Typically an off-white to yellow solid	Inferred
Storage Conditions	2-8 °C, protect from light	[8]
Solubility	The ethyl ester moiety enhances solubility in common organic solvents.[1]	[1]
SMILES	CCOC(=O)C1=NNC2=C1C=C(F)C=C2	[8]
InChIKey	XFHIMKNXBUKQNS-UHFFFAOYSA-N	[10]

Expected Spectroscopic Signatures:

- ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), distinct aromatic protons with couplings influenced by the fluorine atom, and a broad singlet for the N-H proton of the indazole ring.
- ¹³C NMR: Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and aromatic carbons, with some signals showing splitting due to C-F coupling.
- IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the ester (around 1720 cm⁻¹), and C-F stretching (around 1250 cm⁻¹).

Critical Role in Medicinal Chemistry: The Gateway to PARP Inhibitors

The primary significance of **Ethyl 5-fluoro-1H-indazole-3-carboxylate** lies in its application as a key starting material for advanced pharmaceutical intermediates.[1][11] Its most notable role

is in the synthesis of Niraparib (MK-4827), a potent inhibitor of poly(ADP-ribose)polymerase (PARP).[12]

The PARP Inhibition Mechanism

PARP enzymes are crucial for cellular homeostasis, playing a key role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[13][14] In cancer cells that have defects in other DNA repair mechanisms, such as the Homologous Recombination (HR) pathway (often due to mutations in BRCA1 or BRCA2 genes), the inhibition of PARP becomes synthetically lethal.[14] When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic double-strand breaks (DSBs) during DNA replication. Since the BRCA-deficient cancer cells cannot repair these DSBs, they undergo apoptosis and die.[13][14]

From Intermediate to Active Pharmaceutical Ingredient (API)

Ethyl 5-fluoro-1H-indazole-3-carboxylate provides the core scaffold for one part of the Niraparib molecule. The synthetic route from this intermediate to the final drug involves several key transformations.



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Caption: Conversion of the indazole intermediate to a PARP inhibitor API.

- **Amidation:** The ethyl ester group is converted into a primary amide (-CONH₂). This is typically achieved by heating the ester with a source of ammonia, such as a solution of ammonia in methanol, under pressure.[7] This carboxamide group is critical for binding to the nicotinamide-binding pocket of the PARP enzyme.
- **N-Alkylation/Arylation:** The N-H of the indazole ring is functionalized. In the synthesis of Niraparib, this involves a coupling reaction with a protected piperidine derivative, which

forms the other half of the final molecule.[\[5\]](#)

- Deprotection: Finally, any protecting groups on the piperidine moiety are removed to yield the active pharmaceutical ingredient.

Conclusion and Future Outlook

Ethyl 5-fluoro-1H-indazole-3-carboxylate is more than just a chemical compound; it is an enabling tool in the quest for targeted cancer therapies. Its synthesis is well-understood and scalable, and its structure contains the essential features required for building complex, biologically active molecules. The success of Niraparib has solidified the importance of the indazole scaffold, and by extension, key intermediates like this one. As researchers continue to explore the vast chemical space around the indazole core, **Ethyl 5-fluoro-1H-indazole-3-carboxylate** will undoubtedly remain a vital starting point for the discovery and development of the next generation of innovative medicines.

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